4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline
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Overview
Description
4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.17936134 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The presence of the piperidine and pyridine moieties could potentially enhance its binding affinity to the target .
Biochemical Pathways
Quinazoline derivatives are known to have diverse biological activities, and the exact pathways they affect can vary widely depending on their specific structure and the biological context .
Result of Action
Given the structural features of the compound, it might exert its effects by modulating the activity of its target proteins, thereby influencing cellular processes .
Chemical Reactions Analysis
Oxidation: : Can be susceptible to oxidation when exposed to strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : The compound may undergo reduction reactions, notably in the presence of hydrogen in catalytic transfer hydrogenation conditions using palladium on carbon.
Substitution: : Nucleophilic substitution reactions are common, especially at the quinazoline ring where electrophilic sites are abundant.
Reagents & Conditions: : Common reagents include halogenating agents, hydrogen gas, and organolithium compounds. Conditions vary from ambient temperature to elevated temperatures (up to 100°C).
Major Products: : Reaction products depend on the type of chemical reaction, producing derivatives like hydroxyl-quinazolines, halogenated piperidines, and various substituted pyridines.
Scientific Research Applications
Chemistry: : Serves as a building block for synthesizing complex organic molecules and materials.
Biology: : Studied for its potential interaction with biological receptors, showing promise in medicinal chemistry.
Medicine: : Investigated for potential therapeutic uses, particularly in the development of drugs targeting neurological pathways and cancer.
Industry: : Applied in materials science for creating polymers and other advanced materials with specific electronic or optical properties.
5. Mechanism of Action: The compound operates by binding to specific molecular targets, such as enzymes or receptor proteins. Its multi-ring structure allows for multiple points of interaction, affecting various biochemical pathways. For instance, it might inhibit enzymatic activity by blocking the active site or alter signal transduction by binding to receptor subunits.
Comparison with Similar Compounds
Similar Compounds: : Compounds like quinazoline derivatives, piperidine derivatives, and pyridine derivatives.
Uniqueness: : Stands out due to its unique combination of these three rings, providing diverse chemical reactivity and potential for multifunctional applications.
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Properties
IUPAC Name |
4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-12-21-9-6-19(15)25-13-16-7-10-24(11-8-16)20-17-4-2-3-5-18(17)22-14-23-20/h2-6,9,12,14,16H,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQFJPJJWQKSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.